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Introduction to N-Nitrosoanatabine-d4 and Isotopic Purity

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Compound of Interest		
Compound Name:	N-Nitrosoanatabine-d4	
Cat. No.:	B562027	Get Quote

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the minor tobacco alkaloid, anatabine.[1] Like other TSNAs, it is a compound of interest in tobacco product analysis and cancer research.[1] **N-Nitrosoanatabine-d4** (NAT-d4) is the deuterated analogue of NAT and is commonly used as an internal standard in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3] The use of a deuterated internal standard helps to correct for analyte loss during sample preparation and compensates for matrix effects in the analytical instrument.[4]

Isotopic purity, also referred to as isotopic enrichment, is a critical parameter for any isotopically labeled compound. It defines the percentage of the compound that is labeled with the desired number of heavy isotopes (in this case, deuterium) relative to the total amount of the compound, which includes unlabeled molecules and molecules with a lower number of deuterium atoms. High isotopic purity is essential to prevent cross-talk between the analytical signals of the analyte and the internal standard, ensuring accurate quantification.

Synthesis of N-Nitrosoanatabine-d4

While a specific detailed protocol for the synthesis of **N-Nitrosoanatabine-d4** is not readily available in the public domain, the general synthetic strategy can be inferred from the synthesis of other isotopically labeled anatabine derivatives, such as [5-3H]N'-Nitrosoanatabine.[5][6] The synthesis of **N-Nitrosoanatabine-d4** would likely involve the following key steps:

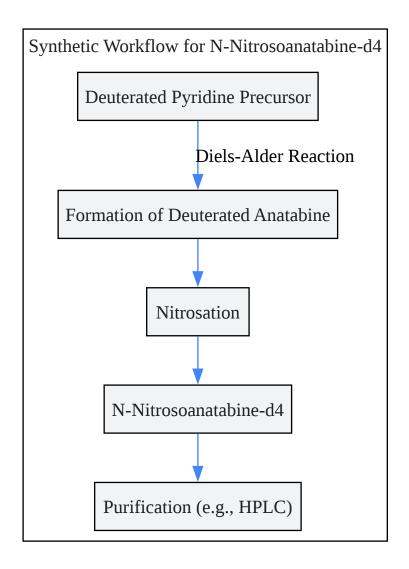
• Synthesis of a Deuterated Precursor: The synthesis would begin with a commercially available deuterated pyridine derivative or involve the deuteration of a suitable precursor to



anatabine.

- Formation of the Anatabine Ring System: A common route to the anatabine structure is through a Diels-Alder reaction.[5]
- Nitrosation: The final step is the introduction of the nitroso group to the anatabine-d4 molecule.

The following diagram illustrates a plausible synthetic workflow.



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Caption: A generalized synthetic pathway for N-Nitrosoanatabine-d4.



Analytical Characterization of Isotopic Purity

The determination of the isotopic purity of **N-Nitrosoanatabine-d4** requires sophisticated analytical techniques that can differentiate between molecules with very small mass differences. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity.[8] By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol: Isotopic Purity Determination by MS

- Sample Preparation: A dilute solution of N-Nitrosoanatabine-d4 is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-HRMS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.
- Data Acquisition: The mass spectrum is acquired over a relevant m/z range that includes the unlabeled compound (d0) and all deuterated species (d1, d2, d3, d4).
- Data Analysis: The relative intensities of the peaks corresponding to each isotopologue are measured. The isotopic purity is then calculated based on the distribution of these intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

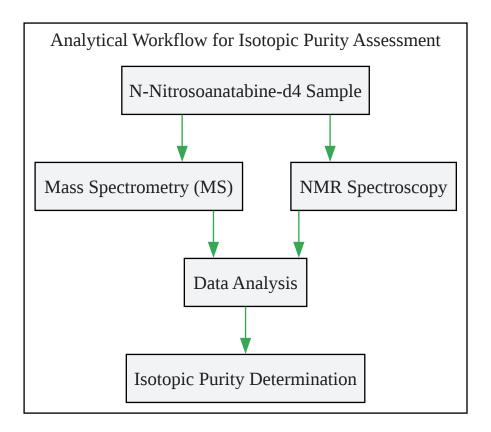
NMR spectroscopy provides information about the structure of the molecule and the positions of the deuterium atoms. While ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration, ²H NMR can directly detect the deuterium nuclei. Comparing the integrals of the remaining proton signals in the ¹H NMR spectrum with those of a non-deuterated standard can provide an estimate of the degree of deuteration.

Experimental Protocol: Structural Confirmation and Purity by NMR



- Sample Preparation: The **N-Nitrosoanatabine-d4** sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).
- Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and/or ¹³C spectra.
- Data Acquisition: Standard one-dimensional NMR experiments are performed.
- Data Analysis: The chemical shifts and coupling constants are compared to those of a nondeuterated N-Nitrosoanatabine standard to confirm the chemical structure. The absence or reduction of proton signals at specific positions confirms the location of the deuterium labels.

The following diagram illustrates the analytical workflow for determining isotopic purity.



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Caption: Workflow for the analytical determination of isotopic purity.

Quantitative Data on Isotopic Purity



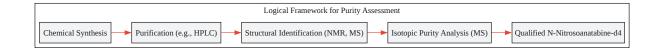
A Certificate of Analysis for a commercial batch of (S)-N-Nitroso Anatabine-d4 provides specific data on its isotopic purity.[7] The data is presented as the normalized intensity of the different deuterated species.

Isotopologue	Normalized Intensity (%)
d0	0.02
d1	0.00
d2	0.40
d3	6.62
d4	92.96
Table based on data from a Certificate of Analysis for (S)-N-Nitroso Anatabine-d4.[7]	

This table indicates that the majority of the compound (92.96%) is the desired d4 species.[7] The presence of lower deuterated species (d0, d2, d3) contributes to the overall isotopic purity, which is stated as >95%.[7]

Logical Framework for Purity Assessment

The assessment of the isotopic purity of **N-Nitrosoanatabine-d4** follows a logical progression from synthesis to final characterization.



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Caption: Logical flow from synthesis to a qualified standard.



Conclusion

The isotopic purity of **N-Nitrosoanatabine-d4** is a critical quality attribute that is ensured through controlled synthesis and rigorous analytical testing. The primary techniques for its determination are mass spectrometry and NMR spectroscopy, which together provide a comprehensive understanding of the isotopic distribution and structural integrity of the molecule. For researchers and scientists relying on **N-Nitrosoanatabine-d4** as an internal standard, a thorough understanding of its isotopic purity, as detailed in this guide, is paramount for generating accurate and reproducible quantitative data.

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